Methanone, bis[4-(4-bromobutoxy)phenyl]-
Overview
Description
Methanone, bis[4-(4-bromobutoxy)phenyl]- is a chemical compound with the molecular formula C21H24Br2O3 It is known for its unique structure, which includes two bromobutoxy groups attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, bis[4-(4-bromobutoxy)phenyl]- typically involves the reaction of 4,4’-dihydroxybenzophenone with 1,4-dibromobutane. The reaction is carried out under specific conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 4,4’-dihydroxybenzophenone and 1,4-dibromobutane.
Reaction Conditions: The reaction is usually conducted in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Procedure: The mixture is heated to a specific temperature, typically around 100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of Methanone, bis[4-(4-bromobutoxy)phenyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methanone, bis[4-(4-bromobutoxy)phenyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the bromobutoxy groups can be substituted with other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the central methanone group.
Hydrolysis: The ester linkages in the bromobutoxy groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid (HCl), while basic hydrolysis employs sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
Methanone, bis[4-(4-bromobutoxy)phenyl]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methanone, bis[4-(4-bromobutoxy)phenyl]- involves its interaction with molecular targets through its functional groups. The bromobutoxy groups can participate in various chemical reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
Methanone, (4-bromophenyl)phenyl-: Similar in structure but lacks the butoxy groups.
Methanone, bis[4-(diethylamino)phenyl]-: Contains diethylamino groups instead of bromobutoxy groups.
Methanone, bis(2-hydroxy-4-methoxyphenyl)-: Features hydroxy and methoxy groups.
Uniqueness
These groups allow for versatile chemical modifications, making the compound valuable in various research fields .
Properties
IUPAC Name |
bis[4-(4-bromobutoxy)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Br2O3/c22-13-1-3-15-25-19-9-5-17(6-10-19)21(24)18-7-11-20(12-8-18)26-16-4-2-14-23/h5-12H,1-4,13-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDLOXIMVVACDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OCCCCBr)OCCCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Br2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478745 | |
Record name | Methanone, bis[4-(4-bromobutoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00478745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288248-48-6 | |
Record name | Bis[4-(4-bromobutoxy)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=288248-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, bis[4-(4-bromobutoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00478745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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